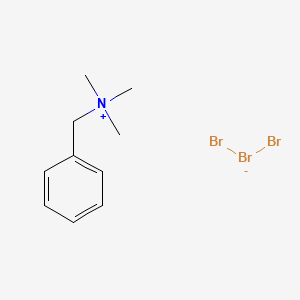
Benzyltrimethylammonium tribromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyltrimethylammonium tribromide is a chemical compound with the molecular formula C10H16Br3N . It is known for its role as a brominating agent and mild oxidizing agent in various chemical reactions. The compound appears as a yellow to orange crystalline powder and is sensitive to light and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltrimethylammonium tribromide can be synthesized by reacting benzyltrimethylammonium chloride with sodium hypobromite in the presence of hydrogen bromide. The reaction is typically carried out in a mixed solvent of water and dichloromethane under ice bath cooling .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, ensuring the reaction conditions are optimized for large-scale production. The product is then purified through recrystallization using a solvent mixture of dichloromethane and ether .
Chemical Reactions Analysis
Types of Reactions: Benzyltrimethylammonium tribromide undergoes various types of chemical reactions, including:
Bromination: It acts as a brominating agent for aromatic compounds, phenols, and methyl ketones.
Oxidation: It functions as a mild oxidizing agent for many functional groups.
Common Reagents and Conditions:
Bromination: Typically involves the use of this compound in the presence of an aromatic compound under mild conditions.
Oxidation: Often carried out in an acetic acid-water mixture, with the compound acting as the oxidizing agent.
Major Products Formed:
Bromination: Produces brominated aromatic compounds.
Oxidation: Results in the formation of carboxylic acids from aldehydes.
Scientific Research Applications
Benzyltrimethylammonium tribromide has a wide range of applications in scientific research, including:
Chemistry: Used as a brominating and oxidizing agent in organic synthesis.
Biology: Employed in the modification of biological molecules through bromination reactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of brominated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of benzyltrimethylammonium tribromide involves the formation of an intermediate complex during the oxidation of aliphatic aldehydes. This complex subsequently decomposes in the rate-determining step to form the corresponding carboxylic acid . The tribromide ion is postulated to be the reactive oxidizing species in these reactions .
Comparison with Similar Compounds
- Tetrabutylammonium tribromide
- Benzyltriethylammonium tribromide
- Tetramethylammonium tribromide
Comparison: Benzyltrimethylammonium tribromide is unique due to its specific molecular structure, which provides it with distinct reactivity and selectivity in bromination and oxidation reactions. Compared to tetrabutylammonium tribromide, it has a greater brominating potential . Its smaller size compared to benzyltriethylammonium tribromide allows for more efficient reactions in certain contexts .
Properties
InChI |
InChI=1S/C10H16N.Br3/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQESKQAHRXOSMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.Br[Br-]Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111865-47-5 |
Source


|
| Record name | Benzyltrimethylammonium Tribromide [Brominating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2537034.png)
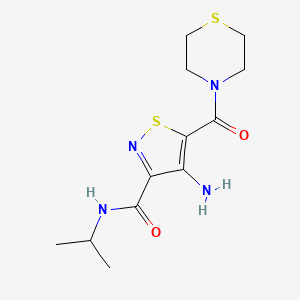
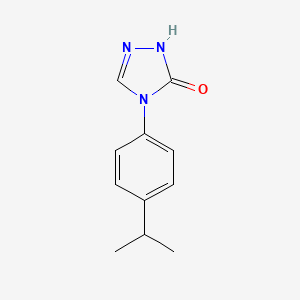
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2537041.png)
![2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2537042.png)
![8-(4-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/new.no-structure.jpg)
![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)acetamide](/img/structure/B2537044.png)
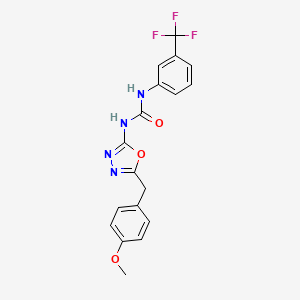
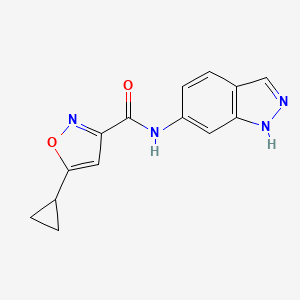
![1-(5-chloro-2-methoxyphenyl)-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea](/img/structure/B2537048.png)
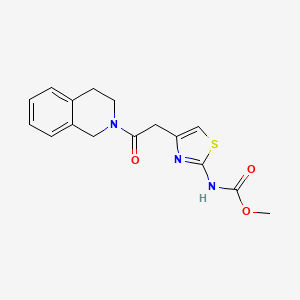
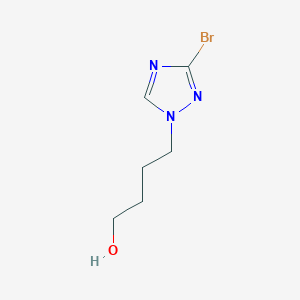
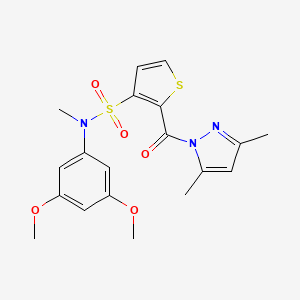
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylthio)benzamide](/img/structure/B2537057.png)
